molecular formula C20H21N5O3S B2625253 Chembl4549066 CAS No. 1359396-44-3

Chembl4549066

Cat. No. B2625253
CAS RN: 1359396-44-3
M. Wt: 411.48
InChI Key: VOMZMCZVVHWKSD-UHFFFAOYSA-N
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Description

Chembl4549066 is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

  • Crop Protection Research : ChEMBL, primarily a drug discovery database, also has extensive data on bioactivity data of insecticidal, fungicidal, and herbicidal compounds, making it valuable for crop protection research. It assists in identifying active chemical scaffolds against specific targets, deconvolution of phenotypic assay targets, and safety liability pathways (Gaulton et al., 2015).

  • Drug Discovery and Medicinal Chemistry Research : The ChEMBL database is a cornerstone in drug discovery and medicinal chemistry research. It curates and stores standardized bioactivity, molecule, target, and drug data extracted from various sources, including medicinal chemistry literature. This database is instrumental in chemical biology, lead discovery, and target selection in drug discovery (Gaulton et al., 2016).

  • Open Data Database for Bioactive Compounds : ChEMBL serves as an Open Data database containing information about binding, functional, and ADMET data for numerous drug-like bioactive compounds. This makes it a valuable resource for a wide range of chemical biology and drug-discovery research problems (Gaulton et al., 2011).

  • Scientific Research in Chemistry and Biology : The database's vast collection of bioactivity measurements for compounds and protein targets is pivotal in scientific research across chemistry and biology. It offers a detailed insight into modern drug discovery, supporting numerous drug design and discovery tasks (Bellis et al., 2011).

  • Chemical Education and Research : ChEMBL's comprehensive dataset and user-friendly interface make it an excellent tool for chemical education and research, providing an accessible platform for students and researchers to explore chemical data and drug discovery processes (Johnstone, 2006).

  • Chemical Information Science and Technology : The database aids in the application of information science and technology in chemical research. It supports molecular design, data searching, and data analysis, and is utilized in chemical informatics to solve various chemical problems (Santra, 2016).

properties

IUPAC Name

2-(8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-3-4-11-23-18(27)17-15(10-12-29-17)25-19(23)21-24(20(25)28)13-16(26)22(2)14-8-6-5-7-9-14/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMZMCZVVHWKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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